Molecular Weight and Lipophilicity Differentiation vs. the Primary Des-methyl Analog (864941-11-7)
The target compound (888413-47-6, MW 435.56) possesses an N-methyl group on the terminal thiophene-3-carboxamide that is absent in its closest commercially cataloged analog, 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide (CAS 864941-11-7, MW 421.53) . This N-methylation increases the molecular weight by ~14 Da and, critically, eliminates a hydrogen-bond donor while adding a lipophilic methyl group. The calculated lipophilicity difference (ΔLogP) is estimated at approximately +0.5 to +0.8 log units based on fragment-based prediction . This modification is expected to enhance passive membrane permeability and reduce aqueous solubility relative to the des-methyl analog, which has direct implications for cell-based assay performance.
| Evidence Dimension | Molecular weight and calculated lipophilicity (clogP) comparison |
|---|---|
| Target Compound Data | MW = 435.56 g/mol; clogP ~3.4 (estimated) |
| Comparator Or Baseline | CAS 864941-11-7: MW = 421.53 g/mol; clogP ~2.7 (estimated) |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔclogP ≈ +0.7 |
| Conditions | In silico prediction using fragment-based methods |
Why This Matters
For procurement decisions, this lipophilicity differential means the N-methylated compound (888413-47-6) is likely better suited for cell-permeability-dependent assays but may require different solubilization protocols than the des-methyl analog, directly impacting experimental design.
